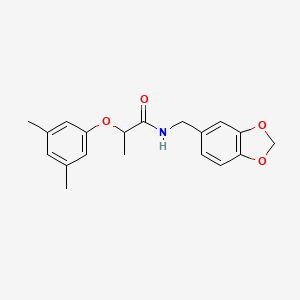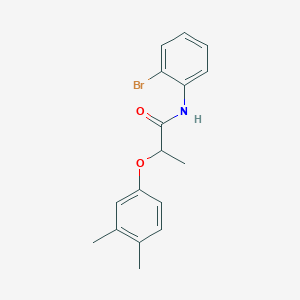
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide is an organic compound that features a tert-butyl group, a phenoxy group, and a nitrophenyl group
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide typically involves the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-tert-butylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 3-nitroaniline under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The phenoxy and nitrophenyl groups can participate in substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions.
Mécanisme D'action
The mechanism by which 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide include:
4-tert-butylphenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Nitrophenyl amides: Compounds with nitrophenyl groups and amide linkages but different alkyl or aryl groups.
What sets this compound apart is the combination of the tert-butyl, phenoxy, and nitrophenyl groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(25-17-10-8-14(9-11-17)19(2,3)4)18(22)20-15-6-5-7-16(12-15)21(23)24/h5-13H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCOVQAROQMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,6,6-Tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one](/img/structure/B4051936.png)
![[(1-{[1-(cycloheptylacetyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]dimethylamine trifluoroacetate](/img/structure/B4051944.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide](/img/structure/B4051957.png)
![7-ethoxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B4051966.png)
![(6E)-5-imino-6-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4051970.png)



![11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B4051987.png)
![4-bromophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B4051989.png)
![(5Z)-2-(4-bromophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4051995.png)
![8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4052000.png)
![(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid](/img/structure/B4052020.png)
![Methyl 4-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4052038.png)
